molecular formula C26H31N3O5S B2458156 N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide CAS No. 1019094-90-6

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2458156
CAS No.: 1019094-90-6
M. Wt: 497.61
InChI Key: KUKZOCNSPVUVFG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolone, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms, and two nitrogen atoms . Pyrazolones are often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

Pyrazolones can be synthesized from β-alanines, which are versatile starting materials for the synthesis of a variety of heterocyclic systems . For instance, a series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using a non-steroidal anti-inflammatory drug known as 4-aminophenazone .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using 1H-, 13C-, 1H/13C (HETCOR) NMR and IR, providing useful information about the structure of the synthesized products .


Chemical Reactions Analysis

The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques, such as NMR and IR .

Mechanism of Action

While the mechanism of action for your specific compound is not available, similar compounds have shown potential biological applications. They were screened against human recombinant alkaline phosphatase and tested for their inhibitory potential against recombinant human and rat ecto-5′-nucleotidases .

Future Directions

The reported compounds are of considerable interest for further applications in the field of medicinal chemistry as these compounds have potential to bind nucleotide protein targets .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5S/c1-6-32-22-12-18(13-23(33-7-2)24(22)34-8-3)26(30)27-25-19-14-35(31)15-20(19)28-29(25)21-11-9-10-16(4)17(21)5/h9-13H,6-8,14-15H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKZOCNSPVUVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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